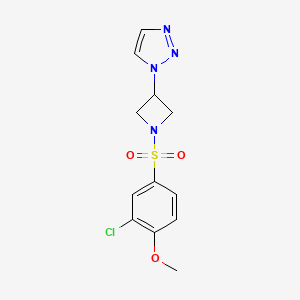

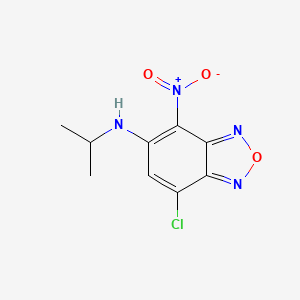

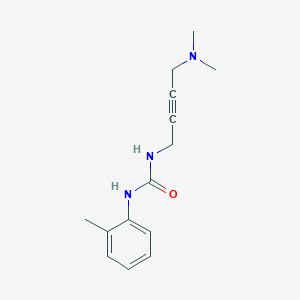

4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone, also known as CPP-Pyr, is an organic compound with a wide range of applications in scientific research. It is a small molecule that has been used in the development of various drugs and as a tool in laboratory experiments. CPP-Pyr has been found to have a variety of biochemical and physiological effects on cells and organisms.

科学的研究の応用

Development in Tuberculosis Treatment

4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone, under the name Macozinone, is being explored for its potential in the treatment of tuberculosis (TB). Macozinone, a piperazine-benzothiazinone derivative identified as PBTZ169, targets decaprenylphosphoryl ribose oxidase DprE1. This enzyme is crucial for the synthesis of arabinan polymers in the cell wall of the TB pathogen, Mycobacterium tuberculosis. Early phase clinical studies have shown promising results, suggesting Macozinone could significantly enhance TB drug regimens (Makarov & Mikušová, 2020).

Pharmacokinetic Profile and Metabolism

The pharmacokinetic behavior of arylpiperazine derivatives, including compounds similar to 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone, has been studied for their clinical applications. These compounds undergo significant metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which show a variety of effects on serotonin receptors and other neurotransmitter systems. This metabolic pathway highlights the importance of understanding the disposition and potential interactions of such compounds in clinical settings (Caccia, 2007).

Anti-inflammatory Potential

Research on vicinally disubstituted pyridazinones, structurally related to 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone, has demonstrated potent and selective COX-2 inhibition properties. These findings are critical for developing new therapeutic agents for treating pain and inflammation associated with conditions like arthritis. This research points to the potential use of such compounds in designing safer and more effective anti-inflammatory medications (Asif, 2016).

Synthesis and Biological Activities

The synthesis methods and biological activities of pyridazine and pyridazinone analogues, including compounds similar to 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone, have been extensively reviewed. These compounds have shown a variety of biological activities, particularly related to the cardiovascular system. Such reviews provide a foundation for future research into the synthesis of new pyridazinone derivatives with potential therapeutic applications (Jakhmola et al., 2016).

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, which include structures similar to 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone, have been reviewed for their therapeutic uses across a range of conditions, from antipsychotic to anticancer applications. This review emphasizes the versatility and potential of piperazine as a pharmacophore in drug design, underlining the compound's significance in developing new medications (Rathi et al., 2016).

作用機序

Target of Action

Compounds with a piperazine moiety, like “4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone”, often interact with various neurotransmitter receptors in the central nervous system, such as dopamine, serotonin, and norepinephrine receptors .

Mode of Action

The compound might bind to these receptors and modulate their activity, leading to changes in neurotransmitter levels and neuronal signaling .

Biochemical Pathways

The interaction of “4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone” with these receptors could affect various biochemical pathways involved in mood regulation, cognition, and other neurological functions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone” would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient characteristics .

Result of Action

The molecular and cellular effects of “4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone” would depend on its specific targets and the extent of their modulation. This could potentially lead to changes in neuronal activity and associated physiological responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the stability, efficacy, and action of "4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone" .

特性

IUPAC Name |

4-chloro-2-(3-chlorophenyl)-5-piperazin-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N4O/c15-10-2-1-3-11(8-10)20-14(21)13(16)12(9-18-20)19-6-4-17-5-7-19/h1-3,8-9,17H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFUXANQSXGEEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)

![2-(3-Phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)oxolane](/img/structure/B2443192.png)

![7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2443194.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2443198.png)

![3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2443200.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2443209.png)